molecular formula C11H22N2O4 B7979312 6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid

6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Numéro de catalogue B7979312
Poids moléculaire: 246.30 g/mol
Clé InChI: DQUHYEDEGRNAFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid” is a compound with the molecular formula C11H22N2O4 . It is also known as N2,N6-Bis { [ (2-methyl-2-propanyl)oxy]carbonyl}lysine . It is used in the preparation of esters of 6-aminohexanoic acid as antibacterial agents .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 . This indicates that the compound contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 246.30 . The compound is typically stored in a dark place, under inert atmosphere, and at temperatures below -20°C .

Applications De Recherche Scientifique

  • Synthesis of Non-Proteinogenic Amino Acids : A study by Adamczyk & Reddy (2001) discusses the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from 6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid. This process is significant for producing non-proteinogenic amino acids used in peptide studies (Adamczyk & Reddy, 2001).

  • Fluorescent Amino Acid Derivatives : Szymańska, Wegner, & Łankiewicz (2003) synthesized a highly fluorescent amino acid derivative, N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine. This compound shows potential as a sensitive analytical probe in peptide conformation analysis due to its high fluorescence quantum yield (Szymańska, Wegner, & Łankiewicz, 2003).

  • Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Davies, Fenwick, & Ichihara (1997) used lithium (α-methylbenzyl)allylamide for asymmetric synthesis of unsaturated β-amino acid derivatives, which are important in organic and medicinal chemistry (Davies, Fenwick, & Ichihara, 1997).

  • Simultaneous Synthesis of ACE Inhibitors : Lo et al. (2009) reported the simultaneous synthesis of L-Homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid using engineered Escherichia coli aspartate aminotransferase. These compounds are precursors for angiotensin-converting enzyme inhibitors (Lo et al., 2009).

  • Development of Fluorescent Protecting Groups : Rasolonjatovo & Sarfati (1998) developed 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid as a new fluorescent protecting group, demonstrating its utility in DNA sequencing and as a detectable protecting group (Rasolonjatovo & Sarfati, 1998).

  • Role in Peptide Synthesis : Various studies highlight the use of 6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid in peptide synthesis, particularly in the development of new peptide structures and the study of peptide conformations, emphasizing its versatility in this field.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name

6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHYEDEGRNAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13734-28-6
Record name N2-((1,1-Dimethylethoxy)carbonyl)-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13734-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Reactant of Route 3
Reactant of Route 3
6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Reactant of Route 4
Reactant of Route 4
6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Reactant of Route 5
6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Reactant of Route 6
6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.